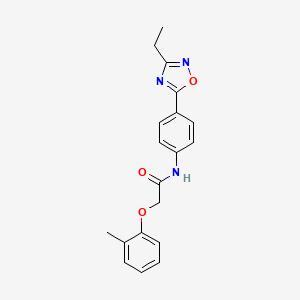
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide, also known as CPP-109, is a promising drug candidate for the treatment of addiction and neurological disorders. This compound is a derivative of the naturally occurring alkaloid, ibogaine, which has been used for centuries in traditional medicine in West Africa. CPP-109 has shown great potential in preclinical and clinical studies for the treatment of addiction to cocaine, methamphetamine, and alcohol.
作用机制
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide works by inhibiting the enzyme, histone deacetylase (HDAC), which plays a key role in the regulation of gene expression. HDAC inhibition has been shown to enhance the expression of genes involved in learning and memory, which may explain the therapeutic effects of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide on addiction and neurological disorders.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to increase the levels of the neurotransmitter, dopamine, in the brain, which is thought to be involved in the rewarding effects of drugs of abuse. N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
One of the advantages of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is its specificity for HDAC inhibition, which reduces the risk of off-target effects. However, the synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise, which may limit its use in laboratory experiments.
未来方向
There are a number of future directions for the development of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. One area of research is the optimization of the synthesis process to make it more efficient and cost-effective. Another area of research is the exploration of the therapeutic potential of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel HDAC inhibitors based on the structure of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide may lead to the discovery of new drug candidates for the treatment of addiction and neurological disorders.
In conclusion, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a promising drug candidate for the treatment of addiction and neurological disorders. Its specificity for HDAC inhibition and promising preclinical and clinical results make it an attractive target for further research and development.
合成方法
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is synthesized by the reaction of ibogaine with phenylacetyl chloride and cyclopentylmagnesium bromide. The resulting compound is then treated with hydrochloric acid to form N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide. The synthesis of N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of addiction and neurological disorders. In preclinical studies, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to reduce drug-seeking behavior and prevent relapse in animal models of addiction. In clinical trials, N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide has been shown to be safe and well-tolerated, with promising results in the treatment of cocaine and methamphetamine addiction.
属性
IUPAC Name |
N-cyclopentyl-1-(2-phenylacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-18(14-15-6-2-1-3-7-15)21-12-10-16(11-13-21)19(23)20-17-8-4-5-9-17/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQJDSYSWCBEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorobenzoyl)piperidine-4-carboxamide](/img/structure/B7693017.png)


![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)


![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)

